molecular formula C10H18N2O2 B12952455 tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12952455
M. Wt: 198.26 g/mol
InChI Key: UXAWXZDXVOYLII-SFYZADRCSA-N
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Description

tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound featuring a diazabicyclo structure. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions. Its structure includes a tert-butyl ester group, which provides steric hindrance and influences its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Formation of the Diazabicyclo Structure: This can be achieved through a cyclization reaction involving appropriate precursors. For example, starting from a suitable diamine and a diester, the cyclization can be induced under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl ester can be introduced via esterification reactions. This often involves the reaction of the diazabicyclo compound with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The diazabicyclo structure allows for various substitution reactions, where functional groups can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid structure and functional groups.

Medicine

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.

Industry

Industrially, this compound is utilized in the production of polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazabicyclo structure allows for specific binding interactions, influencing biological pathways and chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of two nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have only one nitrogen atom or different substituents.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for various scientific and industrial purposes.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

UXAWXZDXVOYLII-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]1CN2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2

Origin of Product

United States

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